molecular formula C11H8Cl2N2 B12628341 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine

Cat. No.: B12628341
M. Wt: 239.10 g/mol
InChI Key: KSWPWVUMQAMOIY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with guanidine in the presence of a base to form 4-(4-chlorophenyl)pyrimidine. This intermediate is then chloromethylated using formaldehyde and hydrochloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

Scientific Research Applications

Medicinal Chemistry

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine has garnered attention for its potential as a bioactive molecule. It exhibits various pharmacological effects, particularly through its interactions with protein kinases, which are critical in cellular signaling pathways.

Biological Activity:

  • Protein Kinase Inhibition: The compound can inhibit specific kinases, affecting cell proliferation and apoptosis. For instance, it has been shown to modulate the NF-κB signaling pathway, which plays a role in inflammation and cancer progression .

Case Study:

  • A study demonstrated that derivatives of pyrimidine compounds, including this one, exhibited significant anti-inflammatory activity by suppressing COX-2 enzyme activity. The IC50 values were comparable to established anti-inflammatory drugs like celecoxib .

Agrochemicals

The compound is also utilized in the development of agrochemicals. Its unique structure allows for modifications that enhance biological activity against pests and diseases in crops.

Research Findings:

  • Pyrimidine derivatives have been explored for their efficacy in controlling agricultural pests, showcasing potential as environmentally friendly alternatives to traditional pesticides .

Materials Science

In materials science, this compound serves as an intermediate in synthesizing polymers and other advanced materials with specific properties.

Applications:

  • The compound's reactivity allows it to be used in creating functionalized materials that can be employed in electronics and coatings.

Data Table: Applications Overview

Application AreaSpecific UseKey Findings/References
Medicinal ChemistryProtein kinase inhibitorsModulates NF-κB signaling
AgrochemicalsPest control agentsEffective against agricultural pests
Materials ScienceIntermediate for polymersEnhances material properties

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-phenylpyrimidine
  • 2-(Bromomethyl)-4-(4-chlorophenyl)pyrimidine
  • 2-(Chloromethyl)-4-(4-fluorophenyl)pyrimidine

Uniqueness

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine is unique due to the presence of both chloromethyl and 4-chlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H8Cl2N2
  • Molecular Weight : 227.09 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of chloromethyl and chlorophenyl groups enhances its lipophilicity, which may facilitate membrane permeability and receptor binding.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial effects against gram-positive bacteria. For instance, the structural modifications in related compounds have been linked to enhanced activity against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. In vitro studies indicate that chlorinated pyrimidines can modulate pathways related to apoptosis and cell cycle regulation .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the positioning and nature of substituents significantly influence the biological activity of pyrimidine derivatives. For example:

  • The introduction of chlorinated phenyl groups has been shown to enhance antibacterial potency.
  • Modifications at the pyrimidine core can lead to variations in enzyme inhibition efficacy, suggesting a need for careful design in drug development .

Case Studies

  • Antimicrobial Efficacy : A series of studies evaluated the antimicrobial properties of chlorinated pyrimidines. Compounds with para-substituted phenyl groups showed enhanced activity against Mycobacterium tuberculosis and other resistant strains, indicating their potential as therapeutic agents .
  • Cytotoxicity Assessment : In a study assessing cytotoxic effects on cancer cell lines, derivatives of this compound displayed selective toxicity towards cancerous cells while sparing normal cells, highlighting their therapeutic potential .
  • Inhibition Studies : Inhibitory assays demonstrated that certain derivatives could effectively inhibit key enzymes involved in cancer metabolism, providing insights into their mechanisms as potential anticancer agents .

Data Tables

Biological Activity IC50/Minimum Effective Concentration (MEC) Reference
Antibacterial against S. aureus0.62 μM
COX-2 Inhibition0.04 ± 0.01 μmol
Cytotoxicity against cancer cellsSelective toxicity observed

Properties

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

2-(chloromethyl)-4-(4-chlorophenyl)pyrimidine

InChI

InChI=1S/C11H8Cl2N2/c12-7-11-14-6-5-10(15-11)8-1-3-9(13)4-2-8/h1-6H,7H2

InChI Key

KSWPWVUMQAMOIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)CCl)Cl

Origin of Product

United States

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